Tert-butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate
Description
Tert-butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate (CAS: 1951441-51-2) is a piperidine-derived compound featuring a benzoimidazolone moiety substituted with a methyl group at the 6-position. Its molecular formula is C₁₈H₂₅N₃O₃, with a molecular weight of 331.41 g/mol . This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or protease-activated receptor (PAR) antagonists. Its tert-butyl carbamate (Boc) group enhances stability during synthetic processes, making it a preferred scaffold in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-(5-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12-5-6-15-14(11-12)19-16(22)21(15)13-7-9-20(10-8-13)17(23)24-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLHKFZMEZLHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)N2)C3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110342 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-5-methyl-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-51-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-5-methyl-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-5-methyl-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization and Mechanism
The radical cascade cyclization approach employs tert-butyl 4-iodopiperidine-1-carboxylate and N-arylacrylamides under copper catalysis. Initial optimization focused on base selection, where 1,1,3,3-tetramethylguanidine (TMG) demonstrated superior efficacy (47% yield) compared to MTBD (38%) or Et<sub>3</sub>N (15%). Solvent screening further revealed THF as optimal (72% yield), outperforming DMF (54%) and DMSO (27%) due to enhanced radical stability and ligand coordination.
The proposed mechanism involves:
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Copper-mediated radical initiation : Cu(OTf)<sub>2</sub> and ligand L1 generate a Cu(I) species under blue-light irradiation, abstracting iodine from tert-butyl 4-iodopiperidine to form a piperidinyl radical.
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Radical addition : The piperidinyl radical adds to the acrylamide’s β-position, followed by intramolecular cyclization to form the benzoimidazolone core.
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Aromatization : Oxidation of the cyclized intermediate yields the final product.
Scale-up and Process Efficiency
A 6 mmol scale reaction in THF with TMG (1.8 equiv) and dual 50W LEDs achieved 80% isolated yield after 24 hours. Critical parameters included:
Characterization and Structural Validation
Products were characterized via <sup>1</sup>H NMR , <sup>13</sup>C NMR , and HRMS . For example:
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.29–7.24 (m, 1H, aromatic), 3.84 (brs, 2H, piperidine), 3.22 (s, 3H, N-CH<sub>3</sub>), 1.39 (s, 9H, tert-butyl).
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HRMS : Calculated for C<sub>22</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>Na [M+Na]<sup>+</sup>: 406.2101; Found: 406.2099.
Photochemical Synthesis
Single-Step Protocol Using Acridine Photocatalysts
A patent-described method replaces transition metals with acridine salt photocatalysts (e.g., Mes-Acr<sup>+</sup>ClO<sub>4</sub><sup>−</sup>) for coupling 2-aminopyridine derivatives with piperazine-1-tert-butyl carboxylate . While originally developed for aminopyridine analogs, this protocol is adaptable to benzoimidazolone synthesis by substituting the amine component with 6-methyl-2-aminobenzimidazole .
Key advantages include:
Reaction Conditions and Optimization
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Solvent : Acetonitrile or DMF enabled optimal photocatalyst solubility.
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Oxidant : K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> (2.0 equiv) facilitated radical generation under 450 nm light.
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Temperature : Room temperature (25°C) minimized side reactions.
Comparative Analysis of Methodologies
The radical method excels in scalability, while the photochemical route offers greener chemistry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Organic Synthesis
Tert-butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds with potential therapeutic effects.
Biological Studies
The compound is utilized in biological research for several purposes:
- Enzyme Inhibition Studies : It can act as a ligand in studies targeting specific enzymes, potentially inhibiting their activity. This property is particularly relevant in drug discovery processes.
- Pharmacological Research : Investigations into its biological activity suggest interactions with cellular pathways that may lead to therapeutic effects against diseases such as cancer and infections caused by resistant bacteria.
A study explored the structure-activity relationship (SAR) of various benzimidazole derivatives, including this compound. The findings indicated that modifications to the piperidine ring could enhance binding affinity to target enzymes involved in critical signaling pathways.
Synthesis and Reaction Mechanisms
The synthesis typically involves multi-step reactions, including nickel-catalyzed addition to nitriles and subsequent transformations like tautomerization and dehydrative cyclization. These processes are essential for optimizing yield and purity in laboratory settings .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes or receptors, potentially inhibiting their activity. The piperidine and tert-butyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Substituent Variations on the Benzoimidazolone Ring
The target compound is distinguished by its 6-methyl substituent on the benzoimidazolone ring. Key analogs with alternative substituents include:
Key Observations :
- Electronic Effects : The 6-methyl group (electron-donating) in the target compound contrasts with the electron-withdrawing bromo and fluoro substituents in analogs. Methoxy groups (-OMe) exhibit mixed inductive (electron-withdrawing) and resonance (electron-donating) effects .
- Molecular Weight : Bromo-substituted analogs have higher molecular weights due to bromine’s atomic mass, while fluoro analogs are lighter .
Piperidine-Linked Imidazolone Derivatives
Another class of analogs replaces the benzoimidazolone core with alternative heterocycles:
Key Observations :
- Ring Strain : Imidazo-pyrazine derivatives (e.g., QP-0678) introduce conformational rigidity, which may optimize binding to flat enzymatic pockets .
Biological Activity
Tert-butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1951445-03-6
- Molecular Formula : C18H24N2O4
- Molecular Weight : 332.4 g/mol
- Purity : 95.00%
Research indicates that this compound may exhibit its biological activity through modulation of various cellular pathways. Specifically, it is believed to interact with certain kinases and enzymes involved in critical signaling pathways, which can lead to therapeutic effects against various diseases.
Antimicrobial Activity
Recent studies have shown that similar piperidine derivatives possess significant antimicrobial properties. For instance, compounds targeting the MenA enzyme in Mycobacterium tuberculosis have demonstrated IC50 values ranging from 13 to 22 μM, indicating potential efficacy against tuberculosis . While specific data on the subject compound is limited, its structural similarity to known inhibitors suggests it may exhibit comparable antimicrobial activity.
Inhibition of Kinase Activity
The compound's structure suggests potential as an inhibitor of specific kinases involved in cancer progression. For example, derivatives with similar piperidine frameworks have been shown to inhibit ERK5 kinase activity effectively . The inhibition of such kinases is crucial for developing targeted cancer therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity:
| Compound | Activity | IC50 (μM) | Selectivity |
|---|---|---|---|
| Compound A | ERK5 Inhibitor | 10 | High |
| Compound B | MenA Inhibitor | 13–22 | Moderate |
| Subject Compound | TBD | TBD | TBD |
The table above illustrates how modifications to the piperidine core can influence the biological activity of related compounds. Further studies are needed to elucidate the specific effects of substituents on the benzimidazole moiety.
Case Studies
- Antimycobacterial Activity : A study examining novel inhibitors against MenA found that certain piperidine derivatives exhibited promising results in reducing M. tuberculosis growth, achieving nearly complete sterilization in combination therapy within two weeks .
- Cancer Therapeutics : Research focusing on ERK5 inhibitors has highlighted the importance of membrane permeability and intrinsic flux in determining the efficacy of piperidine derivatives in cellular assays . The findings suggest that optimizing these parameters could enhance the therapeutic potential of compounds like this compound.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, including coupling and cyclization steps. For analogous piperidine-carboxylate derivatives, key steps include:
- Coupling reactions : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .
- Cyclization : Refluxing in solvents like ethyl acetate or dichloromethane to form heterocyclic moieties (e.g., benzoimidazolone rings) .
- Protection/deprotection : The tert-butyl group is introduced via Boc-protection strategies to stabilize intermediates . Methodological Tip: Optimize reaction times and stoichiometry to minimize side products. Purify intermediates via column chromatography for higher yields.
Q. Which characterization techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, piperidine ring protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass-to-charge ratios .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amine (N-H) stretches in the benzoimidazolone moiety . Note: Combine multiple techniques to resolve ambiguities, especially for stereochemical assignments.
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalyst Screening : Test alternatives to DCC (e.g., EDC/HOBt) to enhance coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (DCM) for solubility and reaction rates .
- Temperature Gradients : Perform reactions under microwave irradiation to reduce time and improve regioselectivity . Data-Driven Example: For a similar compound, switching from DCM to DMF increased yield from 65% to 82% .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation : Cross-reference NMR with HRMS and X-ray crystallography (if single crystals are obtainable) .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data .
- Isotopic Labeling : Introduce N or C labels to trace ambiguous signals in complex spectra .
Q. How does the tert-butyl group influence reactivity in downstream modifications?
- Steric Hindrance : The bulky tert-butyl group reduces nucleophilic attack on the piperidine nitrogen, directing reactions to the benzoimidazolone ring .
- Acid Sensitivity : The Boc group can be selectively removed under acidic conditions (e.g., TFA/DCM) to expose the piperidine amine for further functionalization . Case Study: In a related compound, tert-butyl deprotection enabled conjugation with fluorophores for imaging studies .
Q. What computational methods predict this compound’s 3D structure and bioactivity?
- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns trajectories in GROMACS) .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity to guide derivatization .
Q. How can solubility challenges in bioassays be addressed?
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .
- Prodrug Design : Introduce phosphate or glycoside groups to improve hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
